molecular formula C9H15N3 B6416812 N-tert-butyl-6-methylpyrimidin-4-amine CAS No. 1851675-30-3

N-tert-butyl-6-methylpyrimidin-4-amine

Cat. No.: B6416812
CAS No.: 1851675-30-3
M. Wt: 165.24 g/mol
InChI Key: FYWXPZSKTMHUDS-UHFFFAOYSA-N
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Description

N-tert-butyl-6-methylpyrimidin-4-amine is a pyrimidine derivative featuring a tert-butyl group attached to the nitrogen at the 4-position and a methyl group at the 6-position of the pyrimidine ring. Pyrimidine derivatives are widely studied in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors, often serving as kinase inhibitors or antiviral agents .

Properties

IUPAC Name

N-tert-butyl-6-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7-5-8(11-6-10-7)12-9(2,3)4/h5-6H,1-4H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWXPZSKTMHUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-6-methylpyrimidin-4-amine typically involves the reaction of tert-butylamine with 6-methylpyrimidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction. The reaction can be represented as follows:

6-methylpyrimidin-4-amine+tert-butylamineThis compound\text{6-methylpyrimidin-4-amine} + \text{tert-butylamine} \rightarrow \text{this compound} 6-methylpyrimidin-4-amine+tert-butylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-tert-butyl-6-methylpyrimidin-4-one, while reduction may produce this compound derivatives with reduced functional groups .

Scientific Research Applications

N-tert-butyl-6-methylpyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-tert-butyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Variations in N-substituents

The tert-butyl group at the nitrogen atom distinguishes this compound from analogs with other alkyl substituents. Key comparisons include:

Compound Name N-Substituent 6-Position Substituent Molecular Weight (g/mol) Key Properties
N-tert-butyl-6-methylpyrimidin-4-amine tert-butyl Methyl ~193.29 (estimated) High steric hindrance; increased lipophilicity (logP) compared to smaller alkyl groups
N-butyl-6-chloropyrimidin-4-amine Butyl Chloro 185.65 Moderate steric bulk; chloro group enhances reactivity in substitution reactions
6-tert-butyl-N-propylpyrimidin-4-amine Propyl tert-butyl 193.29 Bulky tert-butyl at 6-position may reduce solubility but improve target binding

Variations in 6-Position Substituents

The methyl group at the 6-position influences electronic and steric properties compared to other substituents:

Compound Name 6-Position Substituent Biological Activity Notes
This compound Methyl Likely enhances metabolic stability compared to chloro analogs; may favor hydrophobic interactions
N-(tert-butyl)-6-chloropyrimidin-4-amine Chloro Chloro group acts as a leaving group, enabling nucleophilic substitution reactions
4-chloro-6-butylaminopyrimidine Chloro Exhibits enzyme inhibition potential due to electron-withdrawing effects

Physicochemical Properties and Reactivity

  • Electronic Effects : The methyl group at the 6-position is electron-donating, which may stabilize the pyrimidine ring and modulate interactions with electron-deficient biological targets .
  • Solubility and Lipophilicity : The tert-butyl group increases logP, suggesting lower aqueous solubility but better membrane permeability compared to smaller N-alkyl analogs (e.g., N-methyl or N-ethyl derivatives) .

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